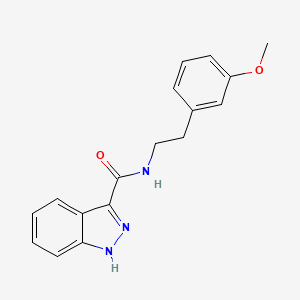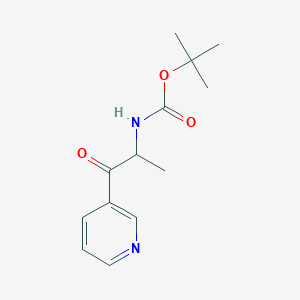
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which are known to have a wide range of biological effects. In
科学研究应用
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate has been studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and diabetes. In particular, it has been shown to be a potent sGC stimulator, which can increase the production of cyclic guanosine monophosphate (cGMP) in cells. This, in turn, leads to vasodilation, anti-inflammatory effects, and other beneficial effects.
作用机制
The mechanism of action of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate involves the stimulation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This molecule is a key signaling molecule in many physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate can modulate these processes and produce a variety of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate have been extensively studied in vitro and in vivo. In vitro studies have shown that it can increase cGMP production in a variety of cell types, including smooth muscle cells, endothelial cells, and platelets. In vivo studies have shown that it can produce vasodilation, reduce blood pressure, and improve cardiac function in animal models of disease. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the major advantages of using Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate in lab experiments is its potency as an sGC stimulator. This makes it a valuable tool for studying the role of cGMP in various physiological processes. However, one limitation of this compound is its relatively short half-life in vivo, which can make it difficult to maintain therapeutic levels in the body. Additionally, its effects may be dependent on the presence of other factors, such as nitric oxide, which can limit its usefulness in certain experimental settings.
未来方向
There are many potential future directions for the study of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate. One area of interest is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Another area of interest is the investigation of its effects on other physiological processes, such as inflammation and oxidative stress. Finally, there is a need for more studies to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in various diseases.
合成方法
The synthesis of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate has been extensively studied in the literature. One of the most common methods involves the reaction of 2-chloronicotinic acid with butylamine, followed by the addition of ethyl cyanoacetate and subsequent cyclization to form the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall strategy is similar.
属性
IUPAC Name |
ethyl 6-(butylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-5-11-21-18-15(13-20)12-16(19(23)24-4-2)17(22-18)14-9-7-6-8-10-14/h6-10,12H,3-5,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQLXDQAPAEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/no-structure.png)

![N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2661225.png)





![1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene](/img/structure/B2661241.png)
![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661242.png)
![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2661243.png)

![5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2661245.png)
